Cas no 1105209-97-9 (N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide)
N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide
- N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide
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- Inchi: 1S/C15H13FN2O4/c16-12-3-7-14(8-4-12)22-10-9-17-15(19)11-1-5-13(6-2-11)18(20)21/h1-8H,9-10H2,(H,17,19)
- InChI Key: DVASJGNRUUMFMO-UHFFFAOYSA-N
- SMILES: C(NCCOC1=CC=C(F)C=C1)(=O)C1=CC=C([N+]([O-])=O)C=C1
N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5526-0164-2μmol |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
1105209-97-9 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0164-5μmol |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
1105209-97-9 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0164-10μmol |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
1105209-97-9 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0164-20μmol |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
1105209-97-9 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0164-1mg |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
1105209-97-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0164-2mg |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
1105209-97-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0164-3mg |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
1105209-97-9 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0164-4mg |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
1105209-97-9 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0164-5mg |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
1105209-97-9 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0164-10mg |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
1105209-97-9 | 10mg |
$79.0 | 2023-09-10 |
N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide
Recent Advances in the Study of N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide (CAS: 1105209-97-9)
N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide (CAS: 1105209-97-9) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications in drug development, particularly as a modulator of specific biological pathways. This research brief aims to summarize the latest findings related to this compound, including its synthesis, mechanism of action, and therapeutic potential.
The compound has been investigated for its role in inhibiting key enzymes involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide exhibits potent inhibitory activity against a specific kinase target, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its target.
Further research has explored the pharmacokinetic properties of N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide. A recent preclinical study highlighted its favorable bioavailability and metabolic stability, which are critical factors for its progression into clinical trials. The study also identified potential metabolites, providing insights into the compound's metabolic pathways and potential drug-drug interactions.
In addition to its therapeutic potential, the synthetic routes for N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide have been optimized to improve yield and scalability. A 2022 publication in Organic Process Research & Development detailed a novel synthetic approach that reduces the number of steps and minimizes the use of hazardous reagents, making the process more environmentally sustainable and cost-effective.
Despite these advancements, challenges remain in the development of N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide as a therapeutic agent. Ongoing research is focused on addressing issues related to selectivity and off-target effects. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-2-(4-fluorophenoxy)ethyl-4-nitrobenzamide (CAS: 1105209-97-9) represents a promising candidate for further drug development. Its unique chemical structure and biological activity make it a valuable tool for understanding disease mechanisms and discovering new therapeutic strategies. Future studies should focus on validating its efficacy and safety in vivo, as well as exploring its potential in combination therapies.
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